molecular formula C21H16N4O3 B12608943 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine CAS No. 914395-98-5

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine

Cat. No.: B12608943
CAS No.: 914395-98-5
M. Wt: 372.4 g/mol
InChI Key: KSDKCXRZNVMBBX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a nitrophenyl group at the 6th position, and an amine group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.

    Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: 7-(Benzyloxy)-6-(3-aminophenyl)quinazolin-2-amine.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired biological effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-6-(4-nitrophenyl)quinazolin-2-amine: Similar structure but with a different position of the nitro group.

    7-(Benzyloxy)-6-(3-chlorophenyl)quinazolin-2-amine: Similar structure but with a chloro group instead of a nitro group.

    7-(Benzyloxy)-6-(3-methylphenyl)quinazolin-2-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is unique due to the specific positioning of the benzyloxy and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the 3rd position of the phenyl ring can enhance its electron-withdrawing properties, affecting its interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

914395-98-5

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

6-(3-nitrophenyl)-7-phenylmethoxyquinazolin-2-amine

InChI

InChI=1S/C21H16N4O3/c22-21-23-12-16-10-18(15-7-4-8-17(9-15)25(26)27)20(11-19(16)24-21)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,22,23,24)

InChI Key

KSDKCXRZNVMBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=NC(=NC3=C2)N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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